REACTION_CXSMILES
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S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[NH2:15])[C:9]([OH:11])=[O:10].[CH3:16]O>>[CH3:16][O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][C:14]([NH2:15])=[C:6]([NH2:5])[CH:7]=1
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Name
|
|
Quantity
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13 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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25 g
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Type
|
reactant
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Smiles
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NC=1C=C(C(=O)O)C=CC1N
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Name
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|
Quantity
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164 mL
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Type
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reactant
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Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring the mixture at room temperature overnight, it
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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was further stirred at 80° C. overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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the precipitated solid was filtered out
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Type
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WASH
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Details
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washed with methanol
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
|
FILTRATION
|
Details
|
the obtained solid was filtered out
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Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
All of the obtained solid was dried under reduced pressure at 60° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
COC(C1=CC(=C(C=C1)N)N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |